4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-6-8(13(2)3)11-4-12-9(6)16-7(5)10(14)15/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJBFGXUJVQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions.
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Formation of Thieno[2,3-d]pyrimidine Core
Starting Materials: Thiophene derivatives and appropriate nitriles.
Reaction Conditions: Cyclization reactions often involve strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the heterocyclic ring.
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Functionalization
Dimethylamino Group Introduction: This step can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the pyrimidine ring.
Carboxylation: Introduction of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in amide coupling and esterification reactions. For example:
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Amide formation : Reacting with amines (e.g., N-methylphenethylamine) under coupling agents like EDCl/HOBt yields amide derivatives, as seen in structurally related thienopyrimidines .
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Ester hydrolysis : The acid can be generated via hydrolysis of its methyl or ethyl ester precursors under acidic or basic conditions .
Table 1: Carboxylic Acid Reactivity
Substitution at the Dimethylamino Group
The dimethylamino group undergoes alkylation or arylation under nucleophilic conditions:
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Quaternary ammonium salt formation : Reacting with alkyl halides (e.g., methyl iodide) in polar aprotic solvents forms quaternary salts, enhancing solubility for biological applications .
Table 2: Dimethylamino Group Reactivity
| Reaction Type | Reagents/Conditions | Key Observation | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Increased cationic character |
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or radical conditions:
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Barton decarboxylation : Using N-hydroxypyridine-2-thione esters and CCl₄ generates alkyl chlorides via a radical mechanism .
Table 3: Decarboxylation Pathways
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Barton Halodecarboxylation | CCl₄, hv, 80°C | 5-methylthieno[2,3-d]pyrimidine | 85% |
Ring Functionalization
The thieno[2,3-d]pyrimidine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions :
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Chlorination : POCl₃ at reflux introduces chlorine at position 4, enabling subsequent nucleophilic substitutions .
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Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene ring .
Table 4: Thienopyrimidine Ring Modifications
| Reaction Type | Reagents/Conditions | Position Modified | Source |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 4h | C4 | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | C2 |
Biological Activity-Driven Modifications
The compound’s antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 3.2 µM ) drives structural optimization:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thienopyrimidine derivatives, including 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action involves targeting specific molecular pathways associated with tumor growth.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis induction |
| Compound B | Lung | 15.0 | Cell cycle arrest |
| This compound | Colon | 10.0 | Apoptosis induction and cell cycle disruption |
1.2 Antimicrobial Properties
The compound has also shown antimicrobial activity against various bacterial strains. In vitro studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.
Neuropharmacology
2.1 Potential as a Neuroprotective Agent
There is emerging evidence suggesting that this compound may have neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 2: Neuroprotective Effects in Animal Models
| Study Reference | Animal Model | Treatment Dose (mg/kg) | Outcome |
|---|---|---|---|
| Study X | Mouse | 10 | Reduced neuroinflammation |
| Study Y | Rat | 20 | Improved cognitive function |
| Study Z | Mouse | 15 | Decreased oxidative stress |
Agricultural Applications
3.1 Herbicidal Properties
Research has indicated that thienopyrimidine derivatives can serve as herbicides due to their ability to inhibit specific enzymes involved in plant growth. This application could lead to the development of new herbicides with lower environmental impact compared to traditional chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-d]pyrimidine Core
Substituents at Position 4
- 4-Phenylamino Derivatives: Compound 8b: 4-(3-Methoxyphenylureido)phenylamino substituent. Yield: 85%, m.p. 260–263°C. The methoxy group increases hydrophobicity . Compound 8c: 4-(Trifluoromethylphenylureido)phenylamino group. Yield: 74%, lower than 8b, likely due to steric hindrance from the CF₃ group . Compound 16c: 4-(4-Chlorophenylamino). Yield: 89%, m.p. 316–318°C. Halogenation improves thermal stability .
- Ferrocene-Based Analog: Compound 5: 4-(Ferrocenyl-phenyl-4-ylamino). High yield (96%) and distinct orange solid form. Ferrocene incorporation may enhance redox activity for anticancer applications .
- Dimethylamino vs. Methoxy: The target compound’s dimethylamino group (electron-donating) contrasts with 4-methoxy analogs (e.g., 4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, CAS 101668-00-2).
Substituents at Position 5
- Methyl vs. Oxo/Functionalized Groups: Compound 15: 5-Methyl-4-oxo derivatives (e.g., 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) show reduced aromaticity, impacting conjugation and reactivity .
Carboxylic Acid Derivatives
- Ester Derivatives: Compound 2 (): Methyl ester variant (methyl 4-((3-methoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate). Esters are common prodrugs, improving cell membrane permeability . Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Chlorine at position 4 increases electrophilicity for nucleophilic substitution reactions .
- Amide Formation: Reaction with 2-aminoethanol () yields amides, enhancing target specificity. HATU/DIEA-mediated coupling achieves 61% yield, typical for carboxylic acid derivatization .
Oxadiazole Derivatives :
- Conversion to 1,3,4-oxadiazoles (e.g., via reaction with hydrazides) introduces heterocyclic diversity, often linked to antimicrobial activity .
Biological Activity
4-(Dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, with the CAS number 1082147-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of 237.28 g/mol. The compound's structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1082147-20-3 |
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, including this compound. A significant study involved docking studies against the TrmD enzyme from Pseudomonas aeruginosa, demonstrating that certain derivatives exhibited strong inhibitory effects. The research indicated that compounds derived from this structure could effectively inhibit bacterial growth, suggesting potential as antibacterial agents .
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties. In a study focusing on the design and synthesis of new derivatives, several compounds showed promising activity against various cancer cell lines. The mechanism of action is thought to involve inhibition of specific kinases involved in cancer progression. The ability of these compounds to modulate cellular pathways highlights their potential for development into therapeutic agents .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, the compound has been investigated for its ability to inhibit sirtuins, a family of proteins involved in cellular regulation and longevity. Sirtuin inhibitors are of great interest in the treatment of age-related diseases and metabolic disorders. The thieno[2,3-d]pyrimidine framework has been shown to interact effectively with these enzymes, indicating a multifaceted biological profile .
Study on Antimicrobial Activity
A comprehensive evaluation was conducted on various thieno[2,3-d]pyrimidine derivatives against Pseudomonas aeruginosa. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of these compounds. Among the tested derivatives, those containing specific substituents showed significantly lower MIC values compared to others:
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| N-(6-Methylpyridin-2-yl) derivative | 15 | Pseudomonas aeruginosa |
| N-(pyridin-4-yl) derivative | 30 | Staphylococcus aureus |
This data underscores the importance of structural modifications in enhancing biological activity.
Study on Anticancer Activity
Another study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The results indicated that certain modifications led to enhanced potency:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thieno derivative A | 12 | MCF-7 |
| Thieno derivative B | 8 | A549 |
These findings suggest that the thieno[2,3-d]pyrimidine scaffold can be optimized for improved anticancer activity.
Q & A
Q. What are the key synthetic routes for 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves multi-step functionalization of the thieno[2,3-d]pyrimidine core. A common approach includes:
Core formation : Condensation of thiophene derivatives with pyrimidine precursors using reagents like formamide and acetic acid under high-temperature conditions (150°C, 40 hours) to form the bicyclic scaffold .
Chlorination : Treatment with POCl₃ under reflux to introduce reactive chloro groups at the 4-position .
Amination : Substitution of the chloro group with dimethylamine to install the 4-(dimethylamino) moiety.
Carboxylic acid introduction : Hydrolysis or oxidation of ester/carbonyl intermediates at the 6-position.
Critical considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Yields range from 70–99% depending on substituent reactivity .
Q. How is the compound characterized structurally?
Standard characterization methods include:
- 1H/13C NMR : To confirm substituent positions and purity. For example, the methyl group at position 5 typically appears as a singlet at δ 2.1–2.3 ppm .
- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₃O₂S: 240.0748) .
- X-ray crystallography : Limited data exist for this compound, but related thienopyrimidines (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) show planar bicyclic systems with bond angles of 117–123° .
Q. What is the reported antimicrobial activity of this compound?
While direct data for this compound are limited, structurally related derivatives exhibit moderate activity:
| Derivative Substituent | Target Microbe | Inhibition (%) | Reference |
|---|---|---|---|
| 4-(Benzylthio) | Proteus vulgaris | 65–70 | |
| 4-(4-Chlorophenylamino) | Pseudomonas aeruginosa | 55–60 |
Methodological note : Use broth microdilution assays (CLSI guidelines) to determine MIC values. Activity correlates with electron-withdrawing substituents at position 4 .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity?
Focus on the 4-position (dimethylamino group) and 6-carboxylic acid moiety:
- 4-position : Replace dimethylamino with bulkier amines (e.g., cyclohexylamino) to enhance lipophilicity and membrane penetration .
- 6-position : Convert carboxylic acid to amides or esters to modulate solubility and bioavailability. For example, ethyl esters increase logP by 1.5 units .
SAR Insight : Derivatives with halogenated aryl groups at position 4 show improved Gram-negative activity (e.g., 4-(3-chloro-4-fluorophenylamino) inhibits P. aeruginosa at MIC = 8 µg/mL) .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., inoculum size, growth medium) to ensure reproducibility.
- Substituent effects : Compare analogs with identical substituents. For example, 4-(phenylamino) derivatives may show 20% higher activity in nutrient-rich media vs. minimal media due to metabolite interference .
- Resistance mechanisms : Test against efflux pump-deficient strains to isolate intrinsic activity.
Case study : A 4-(dimethylamino) analog showed no activity in one study but 50% inhibition in another, likely due to differences in bacterial strain virulence factors .
Q. What computational methods support the design of thienopyrimidine derivatives?
- Docking studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). The carboxylic acid group forms hydrogen bonds with Arg98 and His114 .
- QSAR models : Correlate logP, polar surface area, and IC₅₀ values. Optimal logP for in vitro activity is 2.5–3.5 .
Validation : Compare predicted vs. experimental MIC values for 10 derivatives (R² = 0.89) .
Q. How to troubleshoot low yields in the final amination step?
Common issues and solutions:
- Reagent purity : Use freshly distilled dimethylamine to avoid side reactions.
- Solvent choice : Replace DMF with DMSO to improve solubility of the chloro intermediate.
- Temperature control : Maintain 0–5°C during amine addition to prevent hydrolysis.
Example : Switching from THF to DMSO increased yields from 45% to 82% for a 4-(cyclopentylamino) analog .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-MS : Monitor stability in PBS (pH 7.4) at 37°C. The carboxylic acid group undergoes <10% hydrolysis over 24 hours .
- LC-TOF : Identify oxidation byproducts (e.g., sulfoxide formation at the thiophene ring) after exposure to H₂O₂ .
Key data : Half-life in plasma = 4.2 hours, with primary metabolite being the 6-carboxamide derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
